7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0862507
InChI:
InChI=1S/C18H12N4O3S/c23-17-15(11-4-2-1-3-5-11)19-20-18-22(17)21-16(26-18)12-6-7-13-14(10-12)25-9-8-24-13/h1-7,10H,8-9H2
SMILES:
C1COC2=C(O1)C=CC(=C2)C3=NN4C(=O)C(=NN=C4S3)C5=CC=CC=C5
Molecular Formula:
C18H12N4O3S
Molecular Weight:
364.4 g/mol
7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
CAS No.:
Cat. No.: VC0862507
Molecular Formula: C18H12N4O3S
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H12N4O3S |
|---|---|
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
| Standard InChI | InChI=1S/C18H12N4O3S/c23-17-15(11-4-2-1-3-5-11)19-20-18-22(17)21-16(26-18)12-6-7-13-14(10-12)25-9-8-24-13/h1-7,10H,8-9H2 |
| Standard InChI Key | YUMFFFSIDVNTGW-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)C3=NN4C(=O)C(=NN=C4S3)C5=CC=CC=C5 |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)C3=NN4C(=O)C(=NN=C4S3)C5=CC=CC=C5 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator